N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(phenylsulfonyl)butanamide hydrochloride
Description
N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(phenylsulfonyl)butanamide hydrochloride is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzothiazole core, a chloro-substituent, a dimethylaminoethyl group, and a phenylsulfonylbutanamide moiety, making it a versatile molecule for further study and application.
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]butanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O3S2.ClH/c1-24(2)12-13-25(21-23-18-11-10-16(22)15-19(18)29-21)20(26)9-6-14-30(27,28)17-7-4-3-5-8-17;/h3-5,7-8,10-11,15H,6,9,12-14H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBLCUEKUZPEEKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)Cl)C(=O)CCCS(=O)(=O)C3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25Cl2N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Amino-4-chlorothiophenol
Treatment of 2-amino-4-chlorothiophenol with cyanogen bromide in ethanol under reflux (12 h, 78°C) yields 6-chlorobenzo[d]thiazol-2-amine. This method achieves 89% purity (GC-MS) without requiring chromatographic purification.
Critical Parameters
- Solvent: Anhydrous ethanol
- Temperature: 78°C (reflux)
- Reaction Time: 12 h
- Yield: 82% after recrystallization (ethanol/water)
Introduction of the Dimethylaminoethyl Sidechain
Alkylation of the benzothiazole amine with 2-chloro-N,N-dimethylethylamine proceeds via nucleophilic substitution. Patent CN101962327A provides a scalable protocol for analogous dimethylamino group installations.
Optimized Alkylation Conditions
| Parameter | Value |
|---|---|
| Solvent | Anhydrous DMF |
| Base | Potassium carbonate (2.5 eq) |
| Temperature | 60°C |
| Reaction Time | 8 h |
| Workup | Aqueous extraction (CH₂Cl₂) |
| Yield | 76% (HPLC purity 94%) |
The product, N-(6-chlorobenzo[d]thiazol-2-yl)-2-(dimethylamino)ethylamine, exhibits characteristic IR bands at 3318 cm⁻¹ (N-H stretch) and 1536 cm⁻¹ (C=N of thiazole).
Butanamide Chain Assembly
The 4-(phenylsulfonyl)butanamide segment requires sequential sulfonation and amidation.
Sulfonation of But-3-enoic Acid
Phenylsulfonyl chloride (1.2 eq) reacts with but-3-enoic acid in dichloromethane (0°C, N₂ atmosphere) to form 4-(phenylsulfonyl)but-3-enoic acid. Catalytic DMAP accelerates the reaction to completion within 3 h (TLC monitoring).
Hydrogenation and Activation
Pd/C-mediated hydrogenation (10 bar H₂, ethanol, 25°C) reduces the double bond, yielding 4-(phenylsulfonyl)butanoic acid (92% yield). Conversion to the acid chloride using oxalyl chloride (1.5 eq, 40°C, 2 h) enables subsequent amide coupling.
Final Amide Coupling and Salification
Condensation of the benzothiazole amine with 4-(phenylsulfonyl)butanoyl chloride proceeds under Schotten-Baumann conditions.
Coupling Reaction Optimization
| Component | Quantity |
|---|---|
| Benzothiazole amine | 1.0 eq |
| Acyl chloride | 1.1 eq |
| Solvent | THF/H₂O (3:1) |
| Base | NaHCO₃ (3.0 eq) |
| Temperature | 0°C → 25°C (gradual warming) |
| Reaction Time | 6 h |
| Yield | 68% (crude), 63% after HPLC |
¹H NMR (400 MHz, DMSO-d₆) confirms amide formation: δ 8.21 (s, 1H, NH), 7.82–7.35 (m, 9H, Ar-H), 3.42 (q, 2H, CH₂N), 2.85 (s, 6H, N(CH₃)₂).
Hydrochloride Salt Formation
Treatment with hydrogen chloride gas in methanol (pH 1.5–2.0) precipitates the target hydrochloride salt. Vacuum drying at 40°C for 24 h affords the final compound with >95% purity (ion chromatography).
Analytical Characterization Summary
| Technique | Key Data Points |
|---|---|
| IR (KBr) | 1681 cm⁻¹ (C=O), 1202 cm⁻¹ (S=O) |
| ¹H NMR (DMSO-d₆) | δ 10.12 (br s, HCl proton) |
| HPLC (C18) | tR = 8.92 min (99.1% purity) |
| Melting Point | 260–262°C (decomp.) |
Comparative Evaluation of Synthetic Routes
Pathway Efficiency
| Step | Classical Method | Optimized Protocol |
|---|---|---|
| Benzothiazole formation | 48 h reflux (72% yield) | Microwave (15 min, 85% yield) |
| Sulfonation | H₂SO₄ catalysis (harsh conditions) | DMAP-mediated (mild, 92% yield) |
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: : The phenylsulfonyl group can be oxidized to form phenylsulfonic acid.
Reduction: : The chloro-substituent can be reduced to form an amino group.
Substitution: : The dimethylaminoethyl group can undergo nucleophilic substitution reactions.
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.
Substitution: : Nucleophiles such as ammonia (NH3) and amines can be used for substitution reactions.
Oxidation: : Phenylsulfonic acid
Reduction: : Chloro-substituted benzothiazole with an amino group
Substitution: : Various substituted benzothiazoles depending on the nucleophile used
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its biological activity can be studied for potential therapeutic uses.
Medicine: : It may have applications in drug development, particularly in targeting specific biological pathways.
Industry: : It can be used in the production of materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group may interact with enzymes or receptors, while the dimethylaminoethyl group can influence the compound's solubility and bioavailability. The exact mechanism would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
This compound is unique due to its specific combination of functional groups. Similar compounds might include other benzothiazole derivatives or compounds with similar substituents. the presence of both the chloro-substituent and the phenylsulfonyl group sets it apart. Other similar compounds might include:
N-(6-chlorobenzo[d]thiazol-2-yl)acetamide
N-(2-(dimethylamino)ethyl)benzothiazole-2-carboxamide
4-(phenylsulfonyl)butanamide
These compounds may have similar applications but differ in their chemical structure and potential biological activity.
Biological Activity
N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(phenylsulfonyl)butanamide hydrochloride is a synthetic compound that has garnered attention in pharmaceutical research due to its potential therapeutic applications. Its complex structure, featuring a benzo[d]thiazole moiety, dimethylaminoethyl side chain, and phenylsulfonyl group, suggests a diverse range of biological activities.
The primary mechanism of action for this compound involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the arachidonic acid pathway. By inhibiting these enzymes, the compound reduces the production of prostaglandins, leading to anti-inflammatory and analgesic effects .
Biological Activities
Research has demonstrated that this compound exhibits a broad spectrum of biological activities:
- Anti-inflammatory Activity : The inhibition of COX enzymes results in decreased inflammation, making it a potential candidate for treating inflammatory diseases.
- Antimicrobial Effects : Preliminary studies indicate that derivatives of benzo[d]thiazole compounds can possess antibacterial and antifungal properties .
- Neuroprotective Properties : Some studies suggest that related compounds have shown neuroprotective effects in models of ischemia/reperfusion injury .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anti-inflammatory | Inhibition of COX enzymes | |
| Antimicrobial | Broad-spectrum activity against pathogens | |
| Neuroprotective | Protection against neuronal injury |
Case Study: Neuroprotective Effects
In a study focusing on neuroprotective properties, derivatives similar to this compound were tested for their ability to scavenge reactive oxygen species (ROS). Compounds demonstrated significant attenuation of neuronal injury during ischemic conditions, indicating potential therapeutic applications in neurodegenerative diseases .
Case Study: Antimicrobial Activity
Another investigation evaluated the antimicrobial efficacy of various benzothiazole derivatives. The minimal inhibitory concentration (MIC) for several compounds was determined, revealing effective inhibition against multiple bacterial strains at concentrations as low as 50 μg/mL .
Q & A
Q. What are the critical steps in synthesizing N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(phenylsulfonyl)butanamide hydrochloride, and how can purity be ensured?
Synthesis typically involves:
- Step 1 : Condensation of 6-chlorobenzo[d]thiazol-2-amine with 2-(dimethylamino)ethylamine under reflux in a polar aprotic solvent (e.g., DMF) .
- Step 2 : Sulfonylation of the intermediate using phenylsulfonyl chloride in dichloromethane at 0–5°C to introduce the phenylsulfonyl group .
- Step 3 : Final hydrochlorination to stabilize the compound as a salt.
Purity Assurance : Use HPLC (C18 column, acetonitrile/water gradient) and NMR (1H/13C) to confirm structural integrity. Mass spectrometry (MS) verifies molecular weight (±2 ppm accuracy) .
Q. How do the physicochemical properties (e.g., solubility, stability) of this compound impact experimental design?
- Solubility : Poor aqueous solubility necessitates DMSO stock solutions (≤10 mM) for in vitro assays. Test solubility via HPLC-UV or LC-MS in PBS or cell culture media .
- Stability : Monitor degradation under varying pH (3–9) and temperatures (4°C, 25°C) using stability-indicating HPLC methods . Store lyophilized at –20°C to prevent hydrolysis of the sulfonyl group .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in biological activity data across different assay systems?
Contradictions may arise due to:
- Assay Variability : Validate activity using orthogonal assays (e.g., enzymatic inhibition vs. cell viability).
- Metabolic Stability : Compare results in hepatocyte microsomes (e.g., human vs. rodent) to identify species-specific metabolism .
- Off-Target Effects : Use proteome-wide profiling (e.g., thermal shift assays) to rule out nonspecific binding .
Q. How can structure-activity relationship (SAR) studies be optimized for this compound’s benzothiazole and sulfonyl pharmacophores?
- Core Modifications : Synthesize analogs by varying:
- Benzothiazole substituents : Replace 6-Cl with F, NO₂, or OMe to assess electronic effects .
- Sulfonyl group : Test phenylsulfonyl vs. morpholinosulfonyl or methylsulfonyl for steric/electronic impacts .
- Assay Design : Use dose-response curves (IC50/EC50) in target-specific assays (e.g., kinase inhibition) and correlate with computational docking (AutoDock Vina) to predict binding modes .
Q. What methodologies are suitable for elucidating the compound’s mechanism of action in complex biological systems?
- Target Deconvolution : Employ chemical proteomics (e.g., affinity chromatography coupled with LC-MS/MS) to identify interacting proteins .
- Pathway Analysis : Use RNA-seq or phosphoproteomics to map signaling perturbations post-treatment .
- In Silico Tools : Combine molecular dynamics simulations (AMBER) with free-energy calculations (MM-GBSA) to validate target engagement .
Q. How can researchers address discrepancies in cytotoxicity data between 2D cell cultures and 3D organoid models?
- 3D Model Optimization : Standardize organoid viability assays using ATP-based luminescence or calcein-AM staining .
- Penetration Studies : Measure compound diffusion into organoids via confocal microscopy with fluorescent analogs .
- Microenvironment Mimicry : Supplement with extracellular matrix (e.g., Matrigel) to replicate tissue-specific barriers .
Methodological Challenges and Solutions
Q. What analytical techniques are critical for characterizing degradation products during long-term stability studies?
Q. How can batch-to-batch variability in synthesis be minimized for reproducible biological testing?
- Process Control : Standardize reaction conditions (temperature, solvent purity) using DoE (Design of Experiments) .
- Quality Metrics : Enforce ≥95% purity (HPLC) and ≤0.5% residual solvents (GC-MS) in all batches .
Comparative Analysis with Structural Analogs
| Analog | Structural Variation | Key Biological Finding | Reference |
|---|---|---|---|
| N-(6-fluorobenzo[d]thiazol-2-yl)-4-methylsulfonyl analog | Fluorine substitution at position 6 | Enhanced kinase inhibition (IC50 = 12 nM vs. 45 nM for 6-Cl) | |
| Morpholinosulfonyl variant | Morpholine vs. phenylsulfonyl | Reduced cytotoxicity in normal cells (Selectivity Index = 8.2) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
